molecular formula C20H22N2O3 B359643 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid CAS No. 1033600-06-4

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No. B359643
CAS RN: 1033600-06-4
M. Wt: 338.4g/mol
InChI Key: KHFYTRJCBYKDMD-UHFFFAOYSA-N
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Description

“2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid” is a chemical compound with the molecular formula C20H22N2O3 . It is a member of benzoins .

Scientific Research Applications

Novel Heterocyclic System Synthesis

The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been studied, leading to the formation of previously undescribed methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. This process involves a 1,3-dipolar cycloaddition, forming a new heterocyclic system, highlighting the compound's utility in synthesizing complex molecular structures (Medvedevat et al., 2015).

Platelet Aggregation Inhibition

A series of 2-oxopiperazine derivatives demonstrated the ability to inhibit platelet aggregation effectively, with one specific compound showing potent effects and a good dissociation between efficacy and bleeding side effects. This suggests potential applications in treating thrombotic diseases, indicating the compound's importance in medical research for developing new therapeutic agents (Kitamura et al., 2001).

Enantiopure Fused Oxopiperazino-β-lactams

The highly diastereoselective synthesis of fused oxopiperazino-β-lactams through the Staudinger reaction between functionalized ketenes and 5,6-dihydropyrazin-2(1H)-ones has been accomplished. This process yielded 2-oxopiperazine-3-acetic acid derivatives without epimerization, offering a pathway to enantiopure compounds for pharmaceutical applications (Viso et al., 2006).

Cyclization Reactions

Cyclization of cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to various heterocyclic derivatives, showcasing the versatility of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid in synthesizing biologically relevant molecules (Shikhaliev et al., 2008).

properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYTRJCBYKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid

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